ethyl N-{3-[(1E)-[(carbamothioylamino)imino]methyl]thiophen-2-yl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-{3-[(1E)-[(carbamothioylamino)imino]methyl]thiophen-2-yl}carbamate is a chemical compound with the molecular formula C9H12N4O2S2 This compound is known for its unique structure, which includes a thiophene ring, a carbamate group, and a carbamothioylamino moiety
Preparation Methods
The synthesis of ethyl N-{3-[(1E)-[(carbamothioylamino)imino]methyl]thiophen-2-yl}carbamate typically involves the reaction of thiophene derivatives with carbamothioylamino compounds under specific conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction . Industrial production methods may involve scaling up these reactions in controlled environments to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl N-{3-[(1E)-[(carbamothioylamino)imino]methyl]thiophen-2-yl}carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl N-{3-[(1E)-[(carbamothioylamino)imino]methyl]thiophen-2-yl}carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases due to its unique chemical structure.
Mechanism of Action
The mechanism of action of ethyl N-{3-[(1E)-[(carbamothioylamino)imino]methyl]thiophen-2-yl}carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as signal transduction and metabolic pathways .
Comparison with Similar Compounds
Ethyl N-{3-[(1E)-[(carbamothioylamino)imino]methyl]thiophen-2-yl}carbamate can be compared with other thiophene derivatives and carbamate compounds. Similar compounds include:
Thiophene-2-carboxylic acid: Known for its use in organic synthesis and as a precursor for various pharmaceuticals.
Ethyl carbamate: Commonly used in the synthesis of other organic compounds and as a reagent in chemical reactions.
Carbamothioylamino derivatives: These compounds share similar structural features and are studied for their biological activities.
The uniqueness of this compound lies in its combined structural elements, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl N-[3-[(E)-(carbamothioylhydrazinylidene)methyl]thiophen-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2S2/c1-2-15-9(14)12-7-6(3-4-17-7)5-11-13-8(10)16/h3-5H,2H2,1H3,(H,12,14)(H3,10,13,16)/b11-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XACQGQFVCUFMGR-VZUCSPMQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=CS1)C=NNC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC1=C(C=CS1)/C=N/NC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.